Prosaikogenin G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

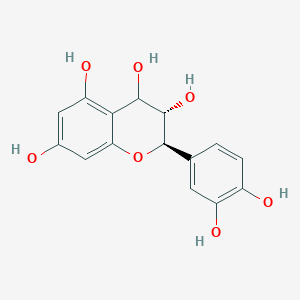

Prosaikogenin G is a naturally occurring compound isolated from the roots of Bupleurum species, particularly Bupleurum falcatum L. It is a derivative of saikosaponin D, which undergoes enzymatic hydrolysis in the gastrointestinal tract to form this compound. This compound has shown significant pharmacological activities, including anti-cancer and kidney-protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prosaikogenin G is typically prepared through the enzymatic hydrolysis of saikosaponins. The process involves the use of recombinant glycoside hydrolases, such as BglPm and BglLk, which exhibit glycoside cleavage activity. These enzymes are cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis and show optimal activity at temperatures between 30–37°C and pH 6.5–7.0 .

Industrial Production Methods: In an industrial setting, saikosaponin A and D are purified from the crude extract of Bupleurum falcatum L. using preparative high-performance liquid chromatography. These saikosaponins are then converted into saikogenin F and saikogenin G via prosaikogenin F and this compound, respectively, using enzyme transformation with high β-glycosidase activity. The resulting compounds are further purified using a silica column to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Prosaikogenin G primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of saikosaponin D to this compound is a key reaction in its preparation .

Common Reagents and Conditions:

Enzymes: Recombinant glycoside hydrolases (BglPm and BglLk)

Conditions: Temperature range of 30–37°C, pH 6.5–7.0

Major Products:

Saikogenin G: Formed from the hydrolysis of this compound

Prosaikogenin F: Another product formed during the enzymatic transformation process

Scientific Research Applications

Chemistry:

- Used as a model compound for studying glycoside hydrolysis and enzymatic transformation processes.

Biology:

- Investigated for its inhibitory effects on cell proliferation, particularly in cancer cell lines. It has shown significant anti-cancer activity in human colon cancer cell lines .

Medicine:

- Exhibits protective effects on the kidney by inhibiting mesangial cell proliferation induced by angiotensin II. This makes it a potential therapeutic agent for kidney-related diseases .

Industry:

Mechanism of Action

Prosaikogenin G exerts its effects through the inhibition of cell proliferation pathways. It targets specific molecular pathways involved in cell growth and division, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but it is known to interact with glycoside hydrolases and other enzymes involved in cell metabolism .

Comparison with Similar Compounds

Prosaikogenin F: Another glycoside hydrolyzed saikosaponin with similar pharmacological activities.

Saikogenin F and Saikogenin G: Derivatives formed from the hydrolysis of prosaikogenin F and prosaikogenin G, respectively

Uniqueness: this compound is unique due to its specific inhibitory effects on mesangial cell proliferation and its potential anti-cancer properties. Its enzymatic hydrolysis process and the resulting high-purity compounds make it a valuable compound for pharmaceutical research and applications .

Properties

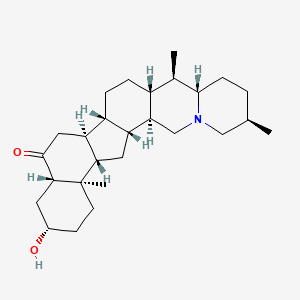

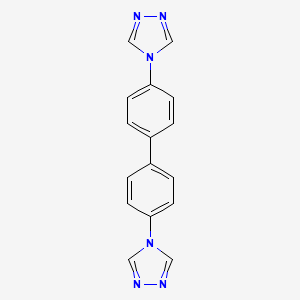

IUPAC Name |

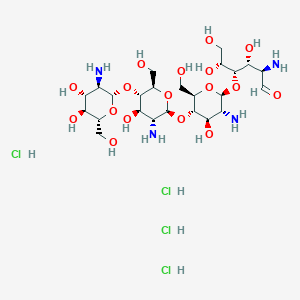

(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25-,26+,27+,28-,29+,31+,32-,33-,34+,35-,36+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSVJIGMYVWUJL-LRSKSROMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8118237.png)

![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)